Cas no 15517-58-5 (Ethanone,1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis-)

Ethanone,1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis- structure
15517-58-5 structure
Product Name:Ethanone,1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis-
CAS No:15517-58-5
MF:C14H18O2
MW:218.291524410248
CID:194230
PubChem ID:252737
Update Time:2025-04-19

Ethanone,1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis-
    • 1-(4-acetyl-2,3,5,6-tetramethylphenyl)ethanone
    • 1,2,4,5-Tetramethyl-3,6-diacetyl-benzol
    • 1,4-Diacetoxypentan
    • 1,4-diacetoxypentane
    • 1,4-Diacetyl-1,2,3,4-tetrahydro-chinoxalin
    • 1,4-diacetyl-1,2,3,4-tetrahydroquinoxaline
    • 1,4-diacetyl-2,3,5,6-tetramethyl-benzene
    • 1,4-Diacetyl-2,3,5,6-tetramethyl-benzol
    • 1,4-Diacetyl-durol
    • 1,4-Pentanediol,diacetate
    • 2,3,5,6-Tetramethyl-1,4-diacetyl-benzol
    • 31.61-Dioxo-1.2.4.5-tetramethyl-3.6-diaethyl-benzol
    • eso-Diacetyl-durol
    • NSC74923
    • NCIOpen2_004084
    • SCHEMBL19149846
    • NSC-74923
    • 1,1'-(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethan-1-one)
    • Ethanone, 1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis-
    • 15517-58-5
    • diacetyldurene
    • 1,4-Diacetyl-2,3,5,6-tetramethylbenzene
    • DTXSID10935157
    • 1-(4-acetyl-2,3,5,6-tetramethylphenyl)ethan-1-one
    • Inchi: 1S/C14H18O2/c1-7-8(2)14(12(6)16)10(4)9(3)13(7)11(5)15/h1-6H3
    • InChI Key: LWEPWZCIDHRXGC-UHFFFAOYSA-N
    • SMILES: O=C(C)C1=C(C)C(C)=C(C(C)=O)C(C)=C1C

Computed Properties

  • Exact Mass: 218.13100
  • Monoisotopic Mass: 218.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14000
  • LogP: 3.32540
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